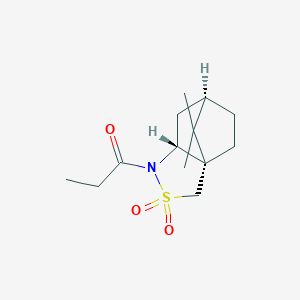

N-Propionyl-(2R)-bornane-10,2-sultam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMOGQYNLSWGPL-GIPNMCIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451412 | |

| Record name | (3aS,6R,7aR)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125664-95-1 | |

| Record name | (3aS,6R,7aR)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Propionyl-(2R)-bornane-10,2-sultam

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propionyl-(2R)-bornane-10,2-sultam, a derivative of Oppolzer's camphor sultam, is a highly effective and widely utilized chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral environment, enabling excellent stereochemical control in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in diastereoselective alkylation and aldol reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to assist researchers in the effective application of this versatile chiral auxiliary.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₃H₂₁NO₃S[1] |

| Molecular Weight | 271.38 g/mol [1] |

| CAS Number | 125664-95-1[1][2] |

| Melting Point | 153-154 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in many common organic solvents (e.g., THF, CH₂Cl₂, EtOAc) |

| Storage | Store at room temperature in a dry, well-ventilated area[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of the parent chiral auxiliary, (2R)-bornane-10,2-sultam.

Experimental Protocol: N-Acylation of (2R)-bornane-10,2-sultam

This protocol is adapted from a general procedure for the N-acylation of bornane-10,2-sultams.

Materials:

-

(2R)-bornane-10,2-sultam

-

Propionyl chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (2R)-bornane-10,2-sultam (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes to facilitate the formation of the sodium salt.

-

Slowly add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Asymmetric Synthesis

This compound is a cornerstone in asymmetric synthesis, primarily employed to direct the stereochemical outcome of enolate reactions. The bulky camphor-derived backbone effectively shields one face of the enolate, leading to a highly diastereoselective approach of the electrophile from the less hindered face.

Diastereoselective Alkylation

The alkylation of the enolate derived from this compound provides a reliable method for the synthesis of chiral carboxylic acid derivatives.

This protocol is based on a general procedure for the alkylation of N-acyl sultams.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution to form the lithium enolate. Stir the mixture at -78 °C for 30 minutes.

-

Add the alkyl halide (1.1 equivalents) to the enolate solution.

-

Stir the reaction at -78 °C for 1-4 hours, monitoring the reaction progress by TLC.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the product by column chromatography on silica gel.

The following table summarizes typical results for the diastereoselective alkylation of this compound with various electrophiles.

| Electrophile | Product | Diastereomeric Excess (d.e.) | Yield (%) |

| Methyl Iodide | N-(2-Methylpropionyl)-(2R)-bornane-10,2-sultam | >95% | ~90% |

| Benzyl Bromide | N-(2-Benzylpropionyl)-(2R)-bornane-10,2-sultam | >98% | ~95% |

| Allyl Bromide | N-(2-Allylpropionyl)-(2R)-bornane-10,2-sultam | >95% | ~88% |

Diastereoselective Aldol Reaction

The boron enolate of this compound undergoes highly diastereoselective aldol reactions with aldehydes, yielding syn-aldol adducts.

Materials:

-

This compound

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

pH 7 buffer solution

-

Methanol (MeOH)

-

30% Hydrogen peroxide (H₂O₂)

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.

-

Add triethylamine or diisopropylethylamine (1.2 equivalents).

-

Slowly add dibutylboron triflate (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add the aldehyde (1.2 equivalents) dropwise to the reaction mixture.

-

Stir at -78 °C for 1-3 hours, then allow to warm to 0 °C over 1 hour.

-

Quench the reaction by adding pH 7 buffer solution and methanol.

-

Carefully add 30% hydrogen peroxide at 0 °C to oxidize the boron species. Stir vigorously for 1 hour.

-

Extract the product with CH₂Cl₂.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the aldol adduct by column chromatography.

The following table summarizes typical results for the diastereoselective aldol reaction of the boron enolate of this compound with various aldehydes.

| Aldehyde | Product Configuration | Diastereomeric Excess (d.e.) | Yield (%) |

| Isobutyraldehyde | syn | >99% | ~90% |

| Benzaldehyde | syn | >98% | ~85% |

| Acetaldehyde | syn | >97% | ~88% |

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been established, the chiral auxiliary can be readily cleaved under various conditions to afford the corresponding carboxylic acid, ester, amide, or alcohol, and the valuable (2R)-bornane-10,2-sultam can be recovered and reused.

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

-

N-Acyl-(2R)-bornane-10,2-sultam adduct

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the N-acyl sultam adduct (1.0 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue with 1 M HCl to protonate the carboxylate.

-

Extract the desired carboxylic acid with ethyl acetate.

-

The aqueous layer can be further processed to recover the (2R)-bornane-10,2-sultam.

-

Dry the organic extracts containing the product and concentrate to yield the carboxylic acid.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthesis of this compound.

Caption: Experimental workflow for asymmetric alkylation.

Caption: Key steps in the diastereoselective aldol reaction.

Conclusion

This compound stands as a powerful and reliable chiral auxiliary for asymmetric synthesis. Its predictable stereochemical control, coupled with the ease of introduction and removal, makes it an invaluable tool for the construction of complex chiral molecules in academic and industrial research. The detailed protocols and data presented in this guide are intended to facilitate its successful application in the synthesis of enantiomerically enriched compounds.

References

An In-depth Technical Guide to N-Propionyl-(2R)-bornane-10,2-sultam: Structure, Properties, and Applications in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Propionyl-(2R)-bornane-10,2-sultam, a widely utilized chiral auxiliary in asymmetric synthesis. This document details its chemical structure, physical and chemical properties, and provides structured experimental protocols for its application in stereoselective transformations.

Core Structure and Properties

This compound belongs to the family of camphor-derived chiral auxiliaries, often referred to as Oppolzer's sultams. The rigid bicyclic structure of the bornane backbone provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical reactions.

The full chemical name is 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-Methanobenzo[c]isothiazol-1-yl)propan-1-one.[1] It is a white to off-white solid, and its structure is characterized by the attachment of a propionyl group to the nitrogen atom of the (2R)-bornane-10,2-sultam scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₁NO₃S | [1][2] |

| Molecular Weight | 271.38 g/mol | [1][2] |

| Melting Point | 153-154 °C | [1] |

| Boiling Point | 384.8 ± 25.0 °C (Predicted) | [2] |

| Appearance | Solid | |

| CAS Number | 125664-95-1 | [1][2] |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy of (2S)-Bornane-10,2-sultam:

Spectra for the parent sultam are available and can be used as a reference for identifying the characteristic peaks of the bornane scaffold.[3]

Infrared (IR) Spectroscopy of (2S)-Bornane-10,2-sultam:

The IR spectrum of the parent sultam is also available for reference.[3] For this compound, a strong absorption band corresponding to the carbonyl group (C=O) of the propionyl moiety is expected around 1680-1700 cm⁻¹.

Applications in Asymmetric Synthesis

This compound is a cornerstone in modern asymmetric synthesis, primarily employed as a chiral auxiliary to direct the stereochemical outcome of reactions.[1][4] Its rigid structure effectively shields one face of the enolate derived from the propionyl group, leading to highly diastereoselective bond formations.[1] The auxiliary can be cleanly cleaved after the reaction, yielding the desired chiral product and allowing for the recovery and recycling of the sultam.[4]

Key applications include:

-

Asymmetric Aldol Reactions: Directing the formation of chiral β-hydroxy carbonyl compounds.

-

Asymmetric Alkylation: Enabling the enantioselective synthesis of α-substituted carboxylic acid derivatives.

-

Asymmetric Michael Additions: Controlling the stereochemistry of conjugate additions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in key asymmetric transformations.

Synthesis of this compound

A general procedure for the acylation of a sultam is as follows:

Materials:

-

(2R)-Bornane-10,2-sultam

-

Propionyl chloride

-

Triethylamine or other suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve (2R)-Bornane-10,2-sultam in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Asymmetric Aldol Reaction Protocol

This protocol outlines a typical procedure for a diastereoselective aldol reaction using this compound.

Materials:

-

This compound

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous dichloromethane (DCM)

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add Bu₂BOTf (1.1 equivalents) followed by the dropwise addition of DIPEA (1.2 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Slowly add the aldehyde (1.0 equivalent) to the solution.

-

Stir the reaction at -78 °C for 1-3 hours, then allow it to warm to room temperature.

-

Work-up the reaction by adding a pH 7 buffer and extracting the product with an organic solvent.

-

Purify the product by column chromatography.

Biological Activity and Signaling Pathways

While many sultam derivatives have been investigated for their biological activities, including antitumor and anticonvulsive properties, this compound itself is primarily utilized as a synthetic intermediate. There is no significant evidence in the reviewed literature to suggest its direct involvement in biological signaling pathways. Its derivatives, however, have been explored as potential therapeutic agents, such as prostaglandin D2 receptor antagonists.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and a key reaction of this compound.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for an asymmetric aldol reaction.

References

An In-Depth Technical Guide to the Synthesis of (R)-(-)-Propionyl-2,10-camphorsultam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-(-)-Propionyl-2,10-camphorsultam, a valuable chiral auxiliary in asymmetric synthesis. The document details the synthetic pathway, experimental protocols, and key characterization data, presented in a clear and accessible format for laboratory application.

Introduction

(R)-(-)-Propionyl-2,10-camphorsultam is a derivative of the well-established Oppolzer's sultam, a class of chiral auxiliaries widely employed in stereoselective transformations.[1] The attachment of the propionyl group to the nitrogen atom of the camphorsultam scaffold allows for its use in a variety of asymmetric reactions, including aldol additions, alkylations, and Diels-Alder reactions, to induce a high degree of stereocontrol. The predictable facial selectivity and the crystalline nature of the derivatives make these auxiliaries particularly useful in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.

This guide focuses on the direct N-acylation of (R)-(-)-2,10-camphorsultam with propionyl chloride to yield the target compound.

Synthesis Pathway

The synthesis of (R)-(-)-Propionyl-2,10-camphorsultam is a straightforward one-step N-acylation reaction. The process involves the deprotonation of the nitrogen atom of (R)-(-)-2,10-camphorsultam using a strong base, followed by the introduction of the propionyl group via reaction with propionyl chloride.

Caption: Synthetic route for (R)-(-)-Propionyl-2,10-camphorsultam.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D (c, solvent) | Typical Yield (%) |

| (R)-(-)-2,10-camphorsultam | 94594-90-8 | C₁₀H₁₇NO₂S | 215.31 | 181-183 | -32° (c=5, chloroform)[2] | >90[3] |

| (R)-(-)-Propionyl-2,10-camphorsultam | 125664-95-1 | C₁₃H₂₁NO₃S | 271.38 | 153-154 [3] | Data not available (expected to be of similar magnitude to starting material) | ~90-95 (estimated) |

Experimental Protocol

This protocol is adapted from established procedures for the N-acylation of camphorsultams.

Materials and Reagents:

-

(R)-(-)-2,10-camphorsultam

-

Propionyl chloride

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Low-temperature thermometer

-

Ice bath and dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add (R)-(-)-2,10-camphorsultam (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous THF to dissolve the sultam completely.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Acylation: Add propionyl chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford the pure (R)-(-)-Propionyl-2,10-camphorsultam.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of (R)-(-)-Propionyl-2,10-camphorsultam.

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Oppolzer's Camphor Sultam Derivatives

For Researchers, Scientists, and Drug Development Professionals

Oppolzer's camphor sultam, a renowned chiral auxiliary, has established itself as an indispensable tool in the field of asymmetric synthesis. Its rigid bicyclic structure, derived from the naturally occurring and readily available camphor, provides a powerful platform for exerting exceptional stereocontrol in a wide array of chemical transformations. This technical guide offers an in-depth exploration of the synthesis, applications, and experimental protocols associated with Oppolzer's camphor sultam derivatives, providing researchers and drug development professionals with a comprehensive resource to leverage its capabilities in the synthesis of enantiomerically pure molecules.

Core Concepts and Applications

(1S)-(-)-2,10-Camphorsultam and its enantiomer, (1R)-(+)-2,10-camphorsultam, are the most commonly utilized forms of this chiral auxiliary.[1] The sultam's nitrogen atom serves as a versatile handle for the attachment of various acyl groups, positioning the chiral scaffold in close proximity to the reactive center. This steric influence effectively shields one face of the enolate or dienophile, directing incoming reagents to the opposite face with high diastereoselectivity.[1]

The applications of Oppolzer's sultam are extensive and encompass a range of carbon-carbon bond-forming reactions crucial for the construction of complex molecular architectures. These include:

-

Asymmetric Diels-Alder Reactions: Acting as a chiral dienophile, N-acryloyl or N-crotonoyl sultams undergo [4+2] cycloaddition reactions with dienes to furnish chiral cyclohexene derivatives with excellent stereocontrol.

-

Asymmetric Aldol Reactions: The enolates derived from N-acyl sultams react with aldehydes to produce chiral β-hydroxy carbonyl compounds, key building blocks in natural product synthesis.[2]

-

Asymmetric Michael Additions: These auxiliaries facilitate the conjugate addition of nucleophiles to α,β-unsaturated N-acyl sultams, establishing chiral centers at the β-position.[1]

-

Asymmetric Alkylations and Acylations: The enolates of N-acyl sultams can be stereoselectively alkylated or acylated to generate α-substituted chiral carbonyl compounds.

A key advantage of using Oppolzer's sultam is the typically straightforward removal of the auxiliary under mild conditions, allowing for the isolation of the desired chiral product and the recovery of the valuable sultam for reuse.[3]

Synthesis of Oppolzer's Camphor Sultam

The most common and efficient synthesis of Oppolzer's camphor sultam involves the reduction of the corresponding camphorsulfonylimine. The modern and widely adopted method utilizes lithium aluminum hydride (LAH) as the reducing agent, which offers high stereoselectivity, yielding exclusively the desired exo isomer due to steric hindrance.[1]

Experimental Protocol: Synthesis of (1S)-(-)-2,10-Camphorsultam[4]

Materials:

-

(-)-Camphorsulfonylimine

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

1 N Hydrochloric acid (HCl)

-

Methylene chloride (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Absolute ethanol

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel is charged with LAH and anhydrous THF under an inert atmosphere.

-

(-)-Camphorsulfonylimine is dissolved in anhydrous THF and placed in the addition funnel.

-

The imine solution is added dropwise to the stirred LAH suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

The reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of 1 N HCl.

-

The resulting mixture is filtered, and the filtrate is transferred to a separatory funnel. The aqueous layer is separated and extracted three times with methylene chloride.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude sultam is purified by recrystallization from absolute ethanol to afford pure (1S)-(-)-2,10-camphorsultam as a white crystalline solid.

Synthesis Workflow

Caption: Workflow for the synthesis of Oppolzer's camphor sultam.

Asymmetric Transformations: Data and Protocols

The following sections provide quantitative data and representative experimental protocols for key asymmetric reactions employing Oppolzer's camphor sultam.

Asymmetric Diels-Alder Reaction

This reaction is a powerful method for the enantioselective synthesis of six-membered rings. The N-enoyl sultam acts as the dienophile, reacting with a diene, often in the presence of a Lewis acid catalyst to enhance reactivity and selectivity.

| Diene | Dienophile | Lewis Acid | Temp (°C) | Yield (%) | d.e. (%) |

| Cyclopentadiene | N-Acryloyl-(1S)-sultam | Et₂AlCl | -78 | 95 | >98 |

| 1,3-Butadiene | N-Crotonoyl-(1S)-sultam | Et₂AlCl | -78 | 88 | 96 |

| Isoprene | N-Acryloyl-(1S)-sultam | TiCl₄ | -78 | 92 | 95 |

Experimental Protocol: Asymmetric Diels-Alder Reaction

Materials:

-

N-Acryloyl-(1S)-(-)-2,10-camphorsultam

-

Cyclopentadiene (freshly cracked)

-

Diethylaluminum chloride (Et₂AlCl) solution in hexanes

-

Anhydrous methylene chloride (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-acryloyl-(1S)-(-)-2,10-camphorsultam in anhydrous methylene chloride under an inert atmosphere and cool the solution to -78 °C.

-

Add the diethylaluminum chloride solution dropwise and stir the mixture for 15 minutes.

-

Add freshly cracked cyclopentadiene dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous layer twice with methylene chloride.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Diels-Alder Reaction Pathway

Caption: General pathway for an asymmetric Diels-Alder reaction.

Asymmetric Aldol Reaction

The diastereoselective aldol reaction of N-acyl sultam-derived enolates with aldehydes is a reliable method for constructing chiral β-hydroxy carbonyl units. The choice of enolization conditions (e.g., base, Lewis acid) can influence the stereochemical outcome.[2]

| N-Acyl Sultam | Aldehyde | Base / Lewis Acid | Temp (°C) | Yield (%) | d.e. (%) |

| N-Propionyl-(1S)-sultam | Benzaldehyde | TiCl₄, Hunig's Base | -78 | 85 | >95 (syn) |

| N-Acetyl-(1S)-sultam | Isobutyraldehyde | Bu₂BOTf, Et₃N | -78 | 90 | >98 (anti) |

| N-Propionyl-(1R)-sultam | Acetaldehyde | Sn(OTf)₂, N-Ethylpiperidine | -78 | 82 | 92 (syn) |

Experimental Protocol: Asymmetric Aldol Reaction

Materials:

-

N-Propionyl-(1S)-(-)-2,10-camphorsultam

-

Titanium(IV) chloride (TiCl₄)

-

Hünig's base (N,N-diisopropylethylamine)

-

Benzaldehyde

-

Anhydrous methylene chloride (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-propionyl-(1S)-(-)-2,10-camphorsultam in anhydrous methylene chloride under an inert atmosphere and cool to -78 °C.

-

Add titanium(IV) chloride dropwise, followed by the dropwise addition of Hünig's base. Stir the resulting dark red solution for 30 minutes.

-

Add benzaldehyde dropwise and continue stirring at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Follow the workup procedure as described for the Diels-Alder reaction.

-

Purify the crude product by flash column chromatography.

Asymmetric Michael Addition

The conjugate addition to α,β-unsaturated N-acyl sultams provides a route to enantiomerically enriched compounds with a newly formed stereocenter at the β-position. Organocuprates are common nucleophiles in this transformation.

| α,β-Unsaturated N-Acyl Sultam | Nucleophile | Temp (°C) | Yield (%) | d.e. (%) |

| N-Crotonoyl-(1S)-sultam | Me₂CuLi | -78 | 92 | >98 |

| N-Cinnamoyl-(1S)-sultam | Bu₂CuLi | -78 | 88 | 95 |

| N-Acryloyl-(1R)-sultam | (PhS)₂CuLi | -78 | 85 | 93 |

Experimental Protocol: Asymmetric Michael Addition

Materials:

-

N-Crotonoyl-(1S)-(-)-2,10-camphorsultam

-

Copper(I) iodide (CuI)

-

Methyllithium (MeLi) solution in Et₂O

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend copper(I) iodide in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add methyllithium solution dropwise to form the Gilman reagent (Me₂CuLi).

-

In a separate flask, dissolve N-crotonoyl-(1S)-(-)-2,10-camphorsultam in anhydrous THF and cool to -78 °C.

-

Add the sultam solution to the freshly prepared Gilman reagent via cannula.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Perform a standard aqueous workup with diethyl ether.

-

Purify the crude product by flash column chromatography.

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been established, the Oppolzer's sultam auxiliary must be removed to yield the final product. A variety of methods are available, allowing for the formation of different functional groups.

Cleavage Methods and Products

Caption: Common methods for cleaving the Oppolzer's sultam auxiliary.

Experimental Protocol: Hydrolytic Cleavage[3]

A mild and efficient method for the hydrolysis of N-acyl sultams to the corresponding carboxylic acids involves the use of tetrabutylammonium hydrogen peroxide (TBAH).[3]

Materials:

-

N-Acyl sultam adduct

-

Tetrabutylammonium hydroxide (TBAH) solution

-

30% Hydrogen peroxide (H₂O₂)

-

1,2-Dimethoxyethane (DME)

-

Sodium sulfite (Na₂SO₃) solution

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

To a solution of the N-acyl sultam adduct in DME, add the TBAH solution followed by the dropwise addition of 30% hydrogen peroxide at 0 °C.

-

Stir the mixture at room temperature for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Acidify the mixture with 1 N HCl to pH ~3.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

The crude carboxylic acid can be purified by standard methods. The aqueous layer can be basified and extracted to recover the Oppolzer's sultam.

Conclusion

Oppolzer's camphor sultam derivatives have proven to be exceptionally reliable and versatile chiral auxiliaries in asymmetric synthesis. Their ability to induce high levels of stereoselectivity in a variety of fundamental organic transformations has made them invaluable tools for the synthesis of complex, enantiomerically pure molecules, with significant applications in the pharmaceutical industry and natural product synthesis. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the practical knowledge to effectively implement this powerful technology in their synthetic endeavors.

References

mechanism of asymmetric induction with N-Propionyl-(2R)-bornane-10,2-sultam

An In-Depth Technical Guide to Asymmetric Induction with N-Propionyl-(2R)-bornane-10,2-sultam

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism, application, and experimental protocols for asymmetric induction utilizing this compound. This chiral auxiliary, commonly known as Oppolzer's sultam, is a powerful tool in modern organic synthesis for establishing stereochemical control in carbon-carbon bond-forming reactions.[1] Its efficacy stems from a rigid bicyclic framework that allows for predictable and high levels of stereoselectivity, making it invaluable in the synthesis of complex, optically active molecules for pharmaceutical development.[1]

Core Mechanism of Asymmetric Induction

The stereodirecting power of the this compound is rooted in a combination of steric hindrance and chelation control. The mechanism is most effectively illustrated through its application in the Lewis acid-mediated aldol addition reaction.

-

Formation of a Stereodefined Enolate: The process begins with the deprotonation of the α-carbon of the propionyl group to form a geometrically defined (Z)-enolate.

-

Chelation and Rigid Transition State: In the presence of a Lewis acid (e.g., TiCl₄, SnCl₄, or Et₂AlCl), a rigid bicyclic chelate is formed. The Lewis acid coordinates to both the carbonyl oxygen of the propionyl group and the proximal oxygen atom of the sulfonyl group.[2] This chelation locks the enolate into a well-defined, chair-like six-membered ring transition state, often described by the Zimmerman-Traxler model.[3]

-

Facial Shielding and Electrophile Approach: The bulky camphor-derived backbone of the sultam auxiliary effectively shields the Si-face of the enolate. Consequently, the incoming electrophile (an aldehyde) is directed to approach from the less sterically hindered Re-face. To minimize steric interactions within the chair-like transition state, the substituent of the aldehyde (R-group) preferentially occupies a pseudo-equatorial position.

-

Stereochemical Outcome: This highly organized transition state assembly dictates the trajectory of the nucleophilic attack, resulting in the predictable formation of one primary diastereomer of the aldol adduct with high facial selectivity. The stoichiometry and identity of the Lewis acid can further influence the reaction, allowing for the selective generation of either syn or anti aldol products.[4][5][6]

-

Auxiliary Cleavage: Following the reaction, the chiral auxiliary can be non-destructively cleaved and recycled, a key advantage for its use in large-scale synthesis.[1]

Mandatory Visualizations

The logical and experimental flow of the sultam-directed asymmetric induction is depicted below.

Caption: Structure of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acs.figshare.com [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

Stereochemical Control Using Bornane-10,2-Sultams: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bornane-10,2-sultams, commonly known as Oppolzer's sultams, are powerful and widely utilized chiral auxiliaries in asymmetric synthesis. Their rigid bicyclic camphor framework provides a predictable and highly effective means of stereochemical control in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide details the core principles of stereochemical induction, provides a comprehensive overview of key applications with quantitative data, and furnishes detailed experimental protocols for the attachment, utilization, and removal of this versatile auxiliary.

Introduction: The Role of Oppolzer's Sultam

In the field of asymmetric synthesis, where the three-dimensional arrangement of atoms is critical to molecular function, chiral auxiliaries are indispensable tools.[1] They are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to a preponderance of one diastereomer.[2] The auxiliary is then cleaved and can often be recovered for reuse.[3]

The (2S)- and (2R)-bornane-10,2-sultams, developed and popularized by Wolfgang Oppolzer, have become mainstays in this field.[4] Their success stems from several key features:

-

High Diastereoselectivity: The rigid, C2-symmetric camphor backbone creates a highly ordered and sterically defined environment, leading to excellent levels of stereocontrol in reactions such as alkylations, aldol additions, Diels-Alder cycloadditions, and conjugate additions.[2][5]

-

Reliable and Predictable Stereochemical Outcome: The stereochemistry of the major product can be reliably predicted based on a well-understood transition state model.

-

Crystalline Intermediates: N-acylsultam derivatives are often highly crystalline, which facilitates purification of the diastereomeric products by simple recrystallization, often allowing for diastereomeric purities of >99%.

-

Versatile Cleavage: The auxiliary can be removed under various conditions to yield a range of valuable chiral products, including carboxylic acids, aldehydes, alcohols, and amides.[3]

This guide will explore the underlying mechanism of control and showcase the broad utility of this chiral auxiliary.

Mechanism of Stereochemical Control

The stereodirecting power of the bornane-10,2-sultam arises from its ability to enforce a specific conformation upon the N-acyl derivative, thereby shielding one face of the reactive enolate intermediate. The control is generally achieved through a chelated transition state, particularly in reactions involving Lewis acids.

The prevailing model involves the formation of a Z-enolate, which is stabilized by chelation between the metal cation (e.g., Li⁺, Mg²⁺, Ti⁴⁺), the enolate oxygen, and one of the sulfonyl oxygens.[6] This chelation locks the N-acyl group into a rigid conformation where the camphor skeleton's steric bulk effectively blocks one face of the enolate π-system. Consequently, an incoming electrophile is directed to the less sterically hindered face, leading to the observed high diastereoselectivity.

// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; start -> base [label="Deprotonation"]; base -> enolate [label="Forms Chelate"]; electrophile -> enolate [label="Facial Attack"]; enolate -> product [label="New Stereocenter"];

// Invisible nodes and ranks for layout {rank=same; start; base; electrophile;} {rank=same; enolate; product;} }

Caption: Chelation-controlled stereodirection by the sultam auxiliary.

Applications in Asymmetric Synthesis

Oppolzer's sultam has been successfully applied to a wide range of stereoselective transformations. The following sections summarize its performance in several key reaction classes.

Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyl sultams is a robust method for synthesizing chiral carboxylic acid derivatives. The reaction proceeds with high diastereoselectivity for a variety of alkyl halides.

| Entry | R Group (in N-Acyl) | Electrophile (R'-X) | Base | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| 1 | CH₃ | BnBr | NaHMDS | 91 | >98 |

| 2 | CH₂CH₃ | CH₃I | LDA | 85 | 99.5 |

| 3 | CH₂CH₃ | CH₂=CHCH₂Br | KHMDS | 89 | >98 |

| 4 | Bn | EtI | n-BuLi | 95 | >98 |

Data compiled from various sources.

Asymmetric Aldol Reactions

Sultam auxiliaries provide excellent control in aldol reactions, allowing for the synthesis of both syn- and anti-aldol products with high diastereoselectivity, often dependent on the choice of Lewis acid.[4][7]

| Entry | N-Acyl Group | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Propanoyl | PhCHO | TiCl₄ | 89 | 97:3 (syn) |

| 2 | Propanoyl | i-PrCHO | Et₂AlCl | 91 | >99:1 (syn) |

| 3 | Acetyl | i-BuCHO | Sn(OTf)₂ | 85 | 1:99 (anti) |

| 4 | Propanoyl | c-HexCHO | TiCl₄ | 94 | 98:2 (syn) |

Data compiled from various sources, including syntheses of Belactosin C.[4][7]

Asymmetric Diels-Alder Cycloadditions

N-acryloyl and N-crotonoyl sultam derivatives are powerful dienophiles in asymmetric Diels-Alder reactions, affording cycloadducts with high endo/exo selectivity and excellent facial diastereoselectivity, typically promoted by Lewis acids.[3]

| Entry | Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| 1 | N-Acryloyl Sultam | Cyclopentadiene | Et₂AlCl | 91 | 99 (endo) |

| 2 | N-Crotonoyl Sultam | Cyclopentadiene | TiCl₄ | 88 | 97 (endo) |

| 3 | N-Acryloyl Sultam | Isoprene | Et₂AlCl | 85 | 95 |

| 4 | N-Acryloyl Sultam | 1,3-Butadiene | BF₃·OEt₂ | 78 | 96 |

Data compiled from various sources.[3]

Asymmetric Michael (Conjugate) Additions

The N-enoyl sultams undergo highly diastereoselective 1,4-conjugate additions with a range of nucleophiles, including organocuprates and thiols, to generate chiral β-functionalized compounds.

| Entry | N-Enoyl Group | Nucleophile | Conditions | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| 1 | Crotonoyl | Bu₂CuLi | THF, -78 °C | 89 | 96 |

| 2 | Cinnamoyl | Me₂CuLi | Et₂O, -20 °C | 92 | >98 |

| 3 | Crotonoyl | PhSH / DBU | Toluene, 0 °C | 95 | 94 |

| 4 | Acryloyl | (p-MeOPh)₂CuLi | THF, -78 °C | 87 | >98 |

Data compiled from various sources.

Experimental Protocols

The following protocols provide detailed methodologies for the attachment of the auxiliary, a representative diastereoselective reaction, and subsequent cleavage to yield the final product.

General Workflow

// Edges start -> acyl; acyl -> react; react -> cleave; cleave -> product; cleave -> recycle [style=dashed, arrowhead=open, label="Recycle"]; }

Caption: General experimental workflow for auxiliary-mediated synthesis.

Protocol 1: Preparation of N-Propanoyl-(2S)-bornane-10,2-sultam

This procedure describes the acylation of the sultam, the first step in preparing the substrate for subsequent reactions.

Reagents & Equipment:

-

(2S)-Bornane-10,2-sultam (1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.05 eq., 2.5 M in hexanes)

-

Propanoyl chloride (1.1 eq.)

-

Saturated aqueous NH₄Cl solution

-

Standard glassware for anhydrous reactions, magnetic stirrer, syringe, argon/nitrogen inlet.

Procedure:

-

A flame-dried round-bottom flask under an argon atmosphere is charged with (2S)-bornane-10,2-sultam and anhydrous THF (approx. 0.2 M).

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium is added dropwise via syringe over 10 minutes. The resulting solution is stirred for 30 minutes at -78 °C.

-

Propanoyl chloride is added dropwise. The reaction is stirred for 1 hour at -78 °C and then allowed to warm to 0 °C over 1 hour.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is warmed to room temperature and partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure N-propanoyl sultam.

Protocol 2: Diastereoselective Alkylation with Methyl Iodide

This protocol is a representative example of a highly diastereoselective C-C bond formation.

Reagents & Equipment:

-

N-Propanoyl-(2S)-bornane-10,2-sultam (1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or commercial solution)

-

Methyl iodide (CH₃I, 1.5 eq.)

-

Equipment for anhydrous reactions at low temperature.

Procedure:

-

To a solution of N-propanoyl-(2S)-bornane-10,2-sultam in anhydrous THF (approx. 0.1 M) at -78 °C under argon, add LDA solution dropwise.

-

Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add methyl iodide dropwise and continue stirring at -78 °C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

-

Follow the extraction and purification procedure as described in Protocol 4.2. The product is the N- (2S)-2-methylpropanoyl sultam.

Protocol 3: Cleavage of the Chiral Auxiliary

The N-acyl sultam can be cleaved to various functional groups. Three common methods are provided.

A. Hydrolytic Cleavage to a Carboxylic Acid

-

Reagents: Alkylated N-acyl sultam, THF, water, Lithium Hydroxide (LiOH·H₂O, 4.0 eq.).

-

Procedure:

-

Dissolve the N-acyl sultam in a 3:1 mixture of THF and water.

-

Add LiOH·H₂O and stir the mixture vigorously at room temperature for 12-24 hours.

-

Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with dichloromethane (3x) to recover the chiral sultam auxiliary.

-

Acidify the aqueous layer to pH 1-2 with cold 1 M HCl.

-

Extract the chiral carboxylic acid product with ethyl acetate (3x).

-

Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield the product.

-

B. Reductive Cleavage to an Alcohol

-

Reagents: Alkylated N-acyl sultam, Anhydrous THF, Lithium Aluminum Hydride (LiAlH₄, 2.0 eq.).[8][9]

-

Procedure:

-

To a solution of the N-acyl sultam in anhydrous THF at 0 °C under argon, add LiAlH₄ portion-wise.

-

Stir the reaction at 0 °C for 2-4 hours.

-

Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

-

The filtrate contains the chiral alcohol. The sultam auxiliary can be recovered from the precipitate by extraction. Concentrate the filtrate and purify the alcohol by chromatography.

-

C. Conversion to a Weinreb Amide

-

Reagents: Alkylated N-acyl sultam, Anhydrous THF, N,O-Dimethylhydroxylamine hydrochloride, Isopropylmagnesium chloride (i-PrMgCl).[10][11]

-

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (2.0 eq.) in anhydrous THF at 0 °C, add i-PrMgCl (2.0 eq.) dropwise and stir for 1 hour.

-

In a separate flask, dissolve the N-acyl sultam in anhydrous THF and cool to 0 °C.

-

Transfer the sultam solution via cannula to the magnesium amide solution.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

The organic layer contains the Weinreb amide product and the recovered auxiliary, which can be separated by column chromatography.

-

Conclusion

The bornane-10,2-sultam is a cornerstone of modern asymmetric synthesis, offering a reliable, predictable, and highly effective method for controlling stereochemistry. Its rigid structure, coupled with the formation of chelated intermediates, provides a powerful platform for a multitude of stereoselective reactions. The crystallinity of its derivatives and the versatility of its cleavage allow for the practical, large-scale synthesis of enantiomerically enriched building blocks essential for research, drug discovery, and materials science. The detailed protocols and performance data presented in this guide serve as a comprehensive resource for the effective application of this exceptional chiral auxiliary.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. foster77.co.uk [foster77.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 11. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of N-Propionyl-(2R)-bornane-10,2-sultam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Propionyl-(2R)-bornane-10,2-sultam, a widely utilized chiral auxiliary in asymmetric synthesis. This document details its core characteristics, experimental protocols for its synthesis and application, and relevant spectral data to support its use in research and development.

Core Properties

This compound is a crystalline solid that serves as a valuable tool for stereoselective transformations in organic chemistry.[1] Its rigid bicyclic structure, derived from camphor, provides a well-defined chiral environment, enabling high levels of stereochemical control in a variety of carbon-carbon bond-forming reactions, such as aldol additions and alkylations.[1] This high degree of stereoselectivity is crucial in the synthesis of optically active intermediates for the pharmaceutical industry.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 125664-95-1 | [1][2] |

| Molecular Formula | C₁₃H₂₁NO₃S | [1] |

| Molecular Weight | 271.38 g/mol | [1] |

| Melting Point | 153-154 °C | |

| Boiling Point | 384.8±25.0 °C (Predicted) | |

| Appearance | Solid | |

| Purity | ≥95% | [1] |

| Storage | Room temperature, dry | [1] |

Experimental Protocols

Detailed experimental procedures are essential for the effective use of this compound. The following sections provide methodologies for its synthesis and a representative application in asymmetric synthesis.

Synthesis of this compound

A general and effective method for the acylation of (2R)-bornane-10,2-sultam is outlined below. This procedure can be adapted for the synthesis of various N-acyl derivatives.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Methodology:

-

Preparation: To a solution of (2R)-bornane-10,2-sultam in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (Et₃N) or another suitable base.

-

Acylation: Slowly add propionyl chloride to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Asymmetric Aldol Reaction Protocol

This compound is an effective chiral auxiliary for asymmetric aldol reactions. The following is a representative protocol for the reaction of its titanium enolate with an aldehyde.

Workflow for Asymmetric Aldol Reaction

Caption: Asymmetric aldol reaction using this compound.

Methodology:

-

Enolate Formation: Dissolve this compound in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C under an inert atmosphere. Add titanium(IV) chloride (TiCl₄) dropwise, followed by the slow addition of a hindered base such as N,N-diisopropylethylamine (DIPEA, Hünig's base). Stir the mixture at -78 °C to form the titanium enolate.

-

Aldol Addition: Add the desired aldehyde to the enolate solution at -78 °C and stir for the appropriate time to allow for the aldol addition to proceed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and extract with dichloromethane. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: After filtration and concentration, purify the resulting aldol adduct by flash column chromatography on silica gel to obtain the diastereomerically enriched product.

Spectroscopic Data

The following tables summarize the expected spectral data for this compound. This data is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Expected Chemical Shift (δ, ppm) | Expected Chemical Shift (δ, ppm) |

| Data not available in search results | Data not available in search results |

Note: Specific peak assignments and coupling constants are not available in the provided search results. Experimental determination is recommended for accurate characterization.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (amide) | ~1680 |

| SO₂ (sulfonamide) | ~1350 and ~1150 |

Note: Specific peak values may vary depending on the sample preparation and instrument.

Mass Spectrometry (MS)

| Ion | Expected m/z |

| [M+H]⁺ | 272.13 |

| [M+Na]⁺ | 294.11 |

Note: Fragmentation patterns will be dependent on the ionization method used.

Safety Information

It is important to handle this compound with appropriate safety precautions. Consult the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional laboratory guidance and safety protocols. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

N-Propionyl-(2R)-bornane-10,2-sultam: A Technical Guide to Safe Handling and Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for N-Propionyl-(2R)-bornane-10,2-sultam, a widely utilized chiral auxiliary in asymmetric synthesis. The document outlines the known hazards, proper handling procedures, and detailed experimental protocols for its application and subsequent removal, ensuring its safe and effective use in a laboratory setting.

Compound Identification and Properties

This compound is a derivative of the well-known Oppolzer's camphor sultam. Its rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

| Identifier | Value |

| Chemical Name | 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl)propan-1-one |

| Synonyms | (R)-(-)-Propionyl-2,10-camphorsultam, N-Propionyl-(2R)-camphorsultam |

| CAS Number | 125664-95-1 |

| Molecular Formula | C₁₃H₂₁NO₃S |

| Molecular Weight | 271.38 g/mol |

| Physical Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 153-154 °C |

| Boiling Point (Predicted) | 384.8 ± 25.0 °C |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ |

| Storage Temperature | Room temperature (dry) or 2-8°C |

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) is not publicly available, hazard information can be inferred from data on the parent compound, (2R)-bornane-10,2-sultam, and information from chemical suppliers. The following tables summarize the known and anticipated hazards.

Hazard Identification and Classification

| Hazard Class | GHS Classification |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Note: These classifications are based on available data for the title compound and its parent structure and should be treated as a precautionary guide.

Precautionary Measures and Personal Protective Equipment (PPE)

| Category | Precautionary Statements & Recommendations |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. |

The Discovery and Enduring Legacy of Oppolzer's Chiral Auxiliaries: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries have emerged as a powerful and reliable strategy to achieve this control, enabling the stereoselective formation of complex molecules. Among the pantheon of these valuable tools, Oppolzer's chiral auxiliaries, based on the rigid camphor skeleton, have carved out a significant and enduring niche. Developed and popularized by the pioneering work of Wolfgang Oppolzer and his research group, these auxiliaries, particularly the camphorsultams, have become indispensable in the synthesis of natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, and application of Oppolzer's chiral auxiliaries, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic principles of stereocontrol.

Discovery and Historical Context

The development of Oppolzer's chiral auxiliaries took place against a backdrop of burgeoning interest in asymmetric synthesis during the latter half of the 20th century. While early examples of chiral auxiliaries existed, the field was ripe for the development of more robust, predictable, and versatile reagents. Wolfgang Oppolzer's contributions in the 1980s and 1990s were instrumental in advancing the practical application of chiral auxiliaries.[1]

The most prominent of these auxiliaries is the camphorsultam, a sulfonamide derived from naturally occurring camphor. The genius of Oppolzer's design lies in the rigid bicyclic structure of the camphor backbone, which provides a well-defined and sterically hindered environment. This inherent chirality effectively shields one face of a tethered prochiral substrate, directing the approach of incoming reagents to the opposite, less hindered face. This principle of steric shielding, often enhanced by chelation control, leads to high levels of diastereoselectivity in a wide array of chemical transformations.

Oppolzer and his colleagues meticulously documented the synthesis and application of these auxiliaries in a series of seminal publications, demonstrating their efficacy in key carbon-carbon bond-forming reactions such as alkylations, aldol reactions, and Diels-Alder cycloadditions.[2] The crystalline nature of many of the diastereomeric products facilitated purification, often allowing for the isolation of single stereoisomers in high purity. Furthermore, the reliable and often predictable stereochemical outcomes made Oppolzer's sultams a favored choice for complex molecule synthesis.

The Core Principle: Mechanism of Stereocontrol

The high degree of stereocontrol exerted by Oppolzer's camphorsultam is a result of a combination of steric and electronic factors, often involving the formation of a rigid, chelated transition state. The general workflow and the principle of stereocontrol are depicted below.

The key to the stereoselectivity lies in the conformation of the N-acyl sultam derivative. The bulky camphor skeleton effectively blocks one face of the enolate, which is typically generated by treatment with a suitable base. In many reactions, a Lewis acid is employed to chelate to both the carbonyl oxygen and the sulfonyl oxygen, further rigidifying the transition state and enhancing facial bias. The incoming electrophile then approaches from the less sterically hindered face, leading to the preferential formation of one diastereomer.

Applications in Asymmetric Synthesis: Quantitative Data

Oppolzer's chiral auxiliaries have been successfully employed in a plethora of asymmetric transformations. The following tables summarize representative quantitative data for some of the most common applications.

Asymmetric Alkylation

The alkylation of enolates derived from N-acyl camphorsultams proceeds with high diastereoselectivity for a variety of electrophiles.

| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | MeI | n-BuLi | >99:1 | 85 |

| 2 | BnBr | LDA | >99:1 | 92 |

| 3 | Allyl Bromide | NaHMDS | 98:2 | 88 |

| 4 | EtI | n-BuLi | 97:3 | 89 |

Asymmetric Aldol Reactions

The aldol reaction of boron and titanium enolates of N-acyl camphorsultams provides access to both syn and anti aldol adducts with excellent stereocontrol. The stereochemical outcome can often be influenced by the choice of Lewis acid and reaction conditions.[3]

| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Isobutyraldehyde | TiCl₄ | >98:2 | 85 |

| 2 | Benzaldehyde | TiCl₄ | >98:2 | 91 |

| 3 | Acetaldehyde | Et₂BOTf | 2:98 | 78 |

| 4 | Propionaldehyde | Sn(OTf)₂ | 5:95 | 82 |

Asymmetric Diels-Alder Reactions

N-enoyl derivatives of Oppolzer's camphorsultam are highly effective dienophiles in asymmetric Diels-Alder reactions, affording cycloadducts with high diastereoselectivity.[4]

| Entry | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |

| 1 | Cyclopentadiene | TiCl₄ | 95:5 | 90 |

| 2 | Isoprene | Et₂AlCl | 92:8 | 85 |

| 3 | Butadiene | BF₃·OEt₂ | 90:10 | 88 |

| 4 | Danishefsky's Diene | ZnCl₂ | >99:1 | 93 |

Experimental Protocols

The following sections provide detailed methodologies for the attachment of the auxiliary, a representative diastereoselective reaction, and the cleavage of the auxiliary.

Attachment of the Chiral Auxiliary: Synthesis of N-Acyl Camphorsultam

Materials:

-

(-)-Camphorsultam

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acyl chloride (e.g., propionyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of (-)-camphorsultam (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.05 eq) is added dropwise to the solution, and the resulting mixture is stirred at -78 °C for 30 minutes.

-

The acyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-acyl camphorsultam.

Diastereoselective Reaction: Asymmetric Aldol Reaction

Materials:

-

N-Propionyl camphorsultam

-

Anhydrous Dichloromethane (DCM)

-

Titanium(IV) chloride (TiCl₄)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of N-propionyl camphorsultam (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

Titanium(IV) chloride (1.1 eq) is added dropwise, and the mixture is stirred for 5 minutes.

-

Diisopropylethylamine (1.2 eq) is added dropwise, and the resulting deep red solution is stirred for 30 minutes at -78 °C.

-

The aldehyde (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.

-

The reaction is quenched with saturated aqueous NaHCO₃.

-

The mixture is allowed to warm to room temperature and filtered through Celite. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is then purified by chromatography.

Cleavage of the Chiral Auxiliary

The N-acyl bond can be cleaved under various conditions to afford different functional groups, and the valuable chiral auxiliary can be recovered.

Materials:

-

N-Acyl camphorsultam adduct

-

Anhydrous Diethyl Ether (Et₂O) or THF

-

Lithium aluminum hydride (LiAlH₄)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

Procedure:

-

A solution of the N-acyl camphorsultam adduct (1.0 eq) in anhydrous Et₂O or THF is cooled to 0 °C.

-

LiAlH₄ (2.0-3.0 eq) is added portion-wise.

-

The reaction is stirred at 0 °C for 1-2 hours or until completion as monitored by TLC.

-

The reaction is carefully quenched by the sequential slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with ether. The filtrate contains the desired alcohol.

-

The solid precipitate is treated with an acidic aqueous solution to recover the camphorsultam.

Materials:

-

N-Acyl camphorsultam adduct

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Sodium sulfite (Na₂SO₃)

Procedure:

-

The N-acyl camphorsultam adduct (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1) and cooled to 0 °C.

-

Aqueous hydrogen peroxide (4.0 eq) is added, followed by aqueous lithium hydroxide (2.0 eq).

-

The mixture is stirred at 0 °C for 2-4 hours.

-

The excess peroxide is quenched by the addition of aqueous sodium sulfite.

-

The THF is removed under reduced pressure, and the aqueous residue is washed with dichloromethane to recover the chiral auxiliary.

-

The aqueous layer is acidified with HCl and extracted with ethyl acetate to isolate the carboxylic acid.

Conclusion

Oppolzer's chiral auxiliaries, particularly the camphorsultams, represent a landmark achievement in the field of asymmetric synthesis. Their robust design, predictable stereochemical control, and versatility have made them invaluable tools for chemists in both academic and industrial settings. The ability to achieve high levels of diastereoselectivity in a wide range of C-C bond-forming reactions, coupled with well-established protocols for their attachment and removal, ensures that Oppolzer's auxiliaries will continue to be a cornerstone of stereoselective synthesis for the foreseeable future. The detailed data and protocols provided in this guide serve as a testament to their enduring power and utility in the creation of complex, enantiomerically pure molecules.

References

Spectroscopic Analysis of N-Propionyl-(2R)-bornane-10,2-sultam: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propionyl-(2R)-bornane-10,2-sultam is a widely used chiral auxiliary that facilitates stereoselective transformations in organic synthesis, playing a crucial role in the development of enantiomerically pure pharmaceutical compounds. The precise structural elucidation and quality control of this reagent are paramount, with NMR and IR spectroscopy being the primary analytical techniques for this purpose. This guide presents a framework for the spectroscopic analysis of this sultam derivative.

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra for this compound, this section provides a representative summary of predicted spectroscopic data. These values are computationally derived and should be used as a reference for comparison with experimentally obtained spectra.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon (¹³C) nuclei of this compound.

Table 1: Predicted ¹H NMR Data

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H (Propionyl-CH₂) | 2.9 - 3.1 | Quartet | ~7.5 |

| H (Propionyl-CH₃) | 1.1 - 1.3 | Triplet | ~7.5 |

| H (Sultam-CH) | 3.8 - 4.0 | Triplet | ~6.0 |

| H (Sultam-CH₂) | 3.4 - 3.6 | Multiplet | - |

| H (Bornane) | 0.9 - 2.2 | Multiplets | - |

| H (Bornane-CH₃) | 0.9 - 1.2 | Singlets | - |

Table 2: Predicted ¹³C NMR Data

| Atom Number | Predicted Chemical Shift (ppm) |

| C (Carbonyl) | 170 - 175 |

| C (Sultam-CH) | 65 - 70 |

| C (Sultam-CH₂) | 45 - 50 |

| C (Quaternary Bornane) | 50 - 55 |

| C (Quaternary Bornane) | 48 - 52 |

| C (Bornane-CH) | 44 - 48 |

| C (Bornane-CH₂) | 25 - 40 |

| C (Propionyl-CH₂) | 28 - 32 |

| C (Bornane-CH₃) | 19 - 22 |

| C (Propionyl-CH₃) | 8 - 12 |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (amide) |

| ~1370 | Medium | S=O stretch (sulfonamide) |

| ~1130 | Medium | S=O stretch (sulfonamide) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining high-quality NMR and IR spectra of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pasteur pipette and bulb

-

Small vial

-

Cotton or glass wool plug

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of the solid sample and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl or vortex the vial to ensure complete dissolution of the solid.

-

Prepare a Pasteur pipette with a small cotton or glass wool plug at the neck to filter out any particulate matter.

-

Filter the solution through the plugged pipette directly into a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typically, a 90° pulse is used with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. A proton-decoupled pulse sequence is standard to simplify the spectrum to single peaks for each unique carbon. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-